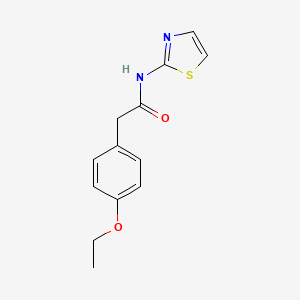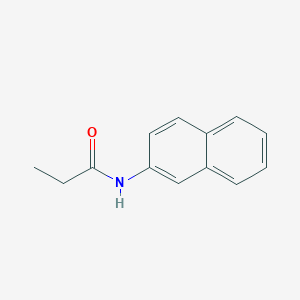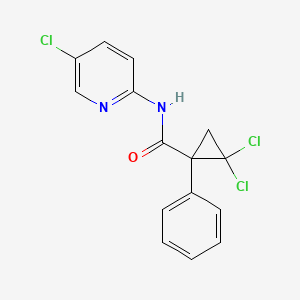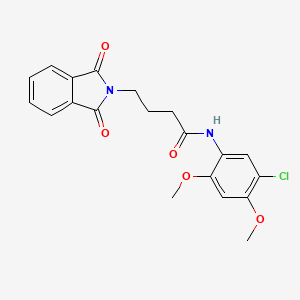
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as BMBA, is a synthetic compound that belongs to the family of benzoxazinones. BMBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it has been suggested that 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress the migration and invasion of cancer cells. 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been reported to modulate the expression of various proteins involved in cancer progression, including p53, Bcl-2, and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that exhibits potent anticancer activity against a wide range of cancer cell lines. However, 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
For 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate research include the development of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate derivatives, investigation of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a potential therapeutic agent for other diseases, and further elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves the reaction between 5-bromo-2-methoxyphenylamine and 2-hydroxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a white solid with a yield of approximately 70%. The purity of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c1-9(20)23-11-4-5-14-12(8-11)17(21)24-16(19-14)13-7-10(18)3-6-15(13)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSQSUYOLYNYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)